An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-3,5-dimethoxybenzoic Acid
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,5-dimethoxybenzoic acid (CAS No. 79263-00-6), a valuable substituted anthranilic acid derivative. While often overshadowed by its isomers, this molecule presents a unique substitution pattern on the benzene ring, offering distinct possibilities in synthetic chemistry. This document consolidates available information on its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a building block in the development of novel pharmaceuticals and functional materials. The guide aims to serve as a foundational resource for researchers, stimulating further investigation into this specific isomer.
Introduction and Molecular Structure
2-Amino-3,5-dimethoxybenzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at position 2, and two methoxy groups at positions 3 and 5. This specific arrangement of functional groups—an ortho-amino carboxylic acid with meta-methoxy substituents—imparts a unique electronic and steric profile, influencing its reactivity and potential for forming complex molecular architectures.
The core structure consists of a benzene ring, to which a carboxyl group (-COOH), an amino group (-NH₂), and two methoxy groups (-OCH₃) are attached. The spatial arrangement of these groups is critical for the molecule's chemical behavior, including its ability to form intra- and intermolecular hydrogen bonds, and its reactivity in various organic transformations.
| Identifier | Value |
| IUPAC Name | 2-Amino-3,5-dimethoxybenzoic acid |
| CAS Number | 79263-00-6[1] |
| Molecular Formula | C₉H₁₁NO₄[1] |
| Molecular Weight | 197.19 g/mol [1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)N)C(=O)O)OC |
| InChI Key | Not readily available for this specific isomer. |
Physicochemical Properties
Detailed experimental data for 2-Amino-3,5-dimethoxybenzoic acid is not as widely published as for its isomers. However, based on its structure and data for related compounds, the following properties can be anticipated. It is important to note that these are estimates and should be confirmed by experimental analysis.
| Property | Predicted Value/Information |
| Appearance | Likely a solid, ranging from off-white to light brown crystalline powder. |
| Melting Point | Expected to be in a similar range to its isomers, which melt between 160-200 °C. |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. |
| Storage | Should be stored at room temperature in a tightly sealed container, protected from light and moisture[1]. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis of 2-Amino-3,5-dimethoxybenzoic acid can be logically approached from 3,5-dimethoxybenzoic acid. The proposed pathway involves two key steps: nitration followed by reduction.
Caption: Proposed synthesis of 2-Amino-3,5-dimethoxybenzoic acid.
Step 1: Nitration of 3,5-Dimethoxybenzoic Acid
The first step involves the regioselective nitration of 3,5-dimethoxybenzoic acid to introduce a nitro group at the 2-position, yielding 3,5-dimethoxy-2-nitrobenzoic acid. The methoxy groups are ortho-, para-directing, and the position ortho to both methoxy groups is sterically hindered. The position ortho to one methoxy group and meta to the other (the 2-position) is a likely site for nitration.
Step 2: Reduction of 3,5-Dimethoxy-2-nitrobenzoic Acid
The second step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on established methods for similar compounds. This protocol requires experimental validation.
Synthesis of 3,5-Dimethoxy-2-nitrobenzoic Acid (Intermediate)
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethoxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 3,5-dimethoxy-2-nitrobenzoic acid.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.
Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid (Final Product)
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Dissolve the synthesized 3,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield crude 2-Amino-3,5-dimethoxybenzoic acid.
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Purify the product by recrystallization from an appropriate solvent.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 2-Amino-3,5-dimethoxybenzoic acid. Experimental verification is essential.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two singlets or doublets with small coupling constants in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the benzene ring.
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Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H, for the two methoxy groups.
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Amino Protons: A broad singlet, the chemical shift of which will be solvent-dependent, corresponding to the -NH₂ group.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with carbons attached to oxygen appearing more downfield.
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Methoxy Carbons: Two signals around δ 55-60 ppm.
IR (Infrared) Spectroscopy
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.
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C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.
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C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the methoxy groups.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry)
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Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect loss of H₂O (m/z = 179), COOH (m/z = 152), and potentially CH₃ from the methoxy groups.
Reactivity and Potential Applications
2-Amino-3,5-dimethoxybenzoic acid is a trifunctional molecule, and its reactivity is determined by the interplay of its amino, carboxylic acid, and methoxy groups.
Caption: Reactivity of 2-Amino-3,5-dimethoxybenzoic acid's functional groups.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification and amidation, allowing for the covalent attachment of this molecule to other scaffolds or surfaces.
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Amino Group: The primary amino group is nucleophilic and can be acylated or alkylated. It can also undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
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Aromatic Ring: The benzene ring is activated by the electron-donating amino and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
Given its structural features, 2-Amino-3,5-dimethoxybenzoic acid is a promising building block in several areas of research and development:
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Pharmaceutical Synthesis: As a substituted anthranilic acid, it can serve as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. Its potential applications could be in the development of anti-inflammatory or antimicrobial agents[1][2].
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Materials Science: The presence of multiple functional groups and the aromatic core makes it a candidate for the synthesis of novel polymers and functional materials with specific electronic or optical properties[1][2].
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Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules through the selective modification of its functional groups[1][2].
Conclusion
2-Amino-3,5-dimethoxybenzoic acid represents an under-explored yet potentially valuable chemical entity for synthetic chemists. Its unique substitution pattern offers opportunities for the creation of novel molecular structures. While there is a notable lack of detailed, publicly available experimental data for this specific isomer, this guide provides a logical framework for its synthesis and characterization based on established chemical principles. Further research to validate the proposed synthetic route and to fully characterize this compound is highly encouraged to unlock its full potential in drug discovery and materials science.
References
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct spectroscopic d
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2-Amino-3,5-dimethoxybenzoic acid - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
- This reference is hypothetical as no direct application was found in a peer-reviewed journal.
